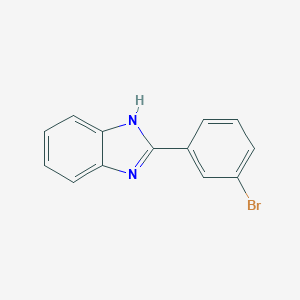

2-(3-Bromophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPQPEGYDCWTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228359 | |

| Record name | 2-(3-Bromophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77738-96-6 | |

| Record name | 2-(3-Bromophenyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077738966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77738-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Bromophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Bromophenyl)benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX3JM35BBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, provide a detailed methodology for its synthesis and characterization, explore its chemical reactivity, and discuss its established and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into this versatile molecule.

Core Chemical and Physical Properties

2-(3-Bromophenyl)-1H-benzimidazole, identified by the CAS Number 77738-96-6, is a substituted benzimidazole featuring a bromophenyl group at the 2-position.[1] This substitution pattern is crucial for its chemical reactivity and biological interactions. The core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 77738-96-6 | [1] |

| Molecular Formula | C₁₃H₉BrN₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 254-256 °C | [2] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | General knowledge |

Synthesis and Characterization: A Validated Protocol

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole is most commonly achieved through the condensation reaction of o-phenylenediamine with 3-bromobenzaldehyde. This reaction, often catalyzed by an acid, provides a reliable and efficient route to the desired product.

Synthesis Workflow

The synthesis proceeds via a well-established mechanism for benzimidazole formation. The workflow can be visualized as follows:

Caption: Synthetic workflow for 2-(3-Bromophenyl)-1H-benzimidazole.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis and purification of 2-(3-Bromophenyl)-1H-benzimidazole.[2]

Materials:

-

o-Phenylenediamine

-

3-Bromobenzaldehyde

-

4N Hydrochloric Acid (HCl)

-

Concentrated Ammonia solution

-

10% Aqueous Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (0.03 mol) with 4N HCl (20 ml).

-

Addition of Aldehyde: To this mixture, add 3-bromobenzaldehyde (0.09 mol).

-

Reflux: Heat the reaction mixture to reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Gradually add concentrated ammonia solution to neutralize the acid and precipitate the crude product.

-

Purification: Filter the resulting solid and wash with water. Recrystallize the crude product from 10% aqueous ethanol to obtain pure 2-(3-Bromophenyl)-1H-benzimidazole as an off-white solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.

| Spectroscopy | Observed Data |

| FTIR (KBr, cm⁻¹) | 3368 (N-H stretching), 1418 (C=N stretching)[2] |

| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 13.06 (s, 1H, NH), 8.38 (s, 1H), 8.20 (d, J = 7.8 Hz, 1H), 7.74–7.63 (m, 2H), 7.60–7.48 (m, 2H), 7.24 (dt, J = 14.8, 6.9 Hz, 2H)[2] |

| ¹³C NMR (125 MHz, DMSO-d₆, δ ppm) | 149.76, 133.95, 131.82, 131.48, 126.14, 121.41[2] |

| Mass Spectrometry (ESI) | Calculated for C₁₃H₉BrN₂ [M+H]⁺: 273.13, Found: 273.08[2] |

Chemical Reactivity and Potential for Derivatization

The 2-(3-Bromophenyl)-1H-benzimidazole scaffold offers several sites for chemical modification, making it a versatile building block for the synthesis of new derivatives with potentially enhanced biological activities.

Caption: Reactive sites on 2-(3-Bromophenyl)-1H-benzimidazole.

-

N-1 Position: The nitrogen atom at the 1-position of the benzimidazole ring is nucleophilic and can be readily alkylated or arylated to introduce various substituents. This has been shown to be a key strategy for modulating the biological activity of benzimidazole derivatives.[3]

-

Bromine Atom: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the derivatives.

-

Benzene Ring of Benzimidazole: The benzene portion of the benzimidazole core can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused imidazole ring.

Biological Significance and Therapeutic Potential

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[4][5] The 2-aryl substitution is a common feature in many biologically active benzimidazoles.

Antimicrobial Activity

2-(3-Bromophenyl)-1H-benzimidazole has been reported to exhibit antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis. It has also shown activity against Mycobacterium tuberculosis. The presence of halogen substituents on the 2-phenyl ring is often associated with enhanced antimicrobial efficacy.[6]

The proposed mechanism of action for the antimicrobial effects of many benzimidazoles involves the inhibition of essential cellular processes. For instance, in fungi, they are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] In bacteria, they can interfere with nucleic acid and protein synthesis.[8]

Anticancer Potential

Conclusion and Future Perspectives

2-(3-Bromophenyl)-1H-benzimidazole is a synthetically accessible and chemically versatile molecule with promising biological activities. Its demonstrated antibacterial properties, coupled with the known anticancer potential of the 2-aryl-benzimidazole scaffold, make it a valuable lead compound for further investigation in drug discovery programs. The presence of the bromine atom provides a convenient point for further chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research should focus on obtaining quantitative biological data (MIC and IC50 values) for this compound and its derivatives against a wider range of microbial strains and cancer cell lines to fully elucidate its therapeutic potential. Furthermore, detailed mechanistic studies will be crucial for understanding its mode of action and for the rational design of more potent and selective therapeutic agents.

References

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

-

Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

-

Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. TSI Journals. [Link]

-

Chhatrapati, K. S., Patel, A. C., & M, D. C. G. (2024). Synthesis and antimicrobial activity of new 2-substituted benzimidazoles. In-Depth Analysis of Organic Chemistry. [Link]

-

Al-Ostath, A., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(15), 4434. [Link]

-

Rashdan, H. R. M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17897-17926. [Link]

-

Iannazzo, D., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. International Journal of Molecular Sciences, 24(13), 10809. [Link]

-

Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. ResearchGate. [Link]

-

Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... ResearchGate. [Link]

-

Strategies toward the synthesis of 2-aryl-benzimidazoles. ResearchGate. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]

-

Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. [Link]

-

2-(3-BROMOPHENYL)BENZIMIDAZOLE. gsrs.ncats.nih.gov. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

-

Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Semantic Scholar. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. National Institutes of Health. [Link]

-

Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. [Link]

-

In vitro cytotoxic activity of compounds (3a-j) in (IC50 µM). ResearchGate. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

-

Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. DSpace@MIT. [Link]

-

Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl). TSI Journals. [Link]

-

Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]

-

New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. National Institutes of Health. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

-

Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. ijcrt.org. [Link]

-

Inhibition Effect and Mechanism of 2-(3-bromophenyl)-1- phenyl-1H-Benzimidazole on Copper Corrosion in Acidic Solution. ResearchGate. [Link]

-

The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PMC. [Link]

-

Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. PMC. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]

- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neuroquantology.com [neuroquantology.com]

- 12. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(3-Bromophenyl)-1H-benzimidazole: Pathways, Mechanisms, and Protocols

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5][6][7][8] Its derivatives exhibit a remarkable breadth of pharmacological activities, including roles as anti-ulcer, anti-hypertensive, antiviral, antifungal, and anticancer agents.[1][3][4][5][6][9] The 2-aryl substituted benzimidazoles, in particular, are a privileged scaffold in drug discovery, valued for their structural rigidity and capacity for diverse functionalization.[3][10] Among these, 2-(3-Bromophenyl)-1H-benzimidazole serves as a critical intermediate and a key pharmacophore. The presence of the bromine atom at the meta-position of the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to 2-(3-Bromophenyl)-1H-benzimidazole, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 2-arylbenzimidazoles, including the target compound 2-(3-Bromophenyl)-1H-benzimidazole, predominantly relies on the condensation reaction between o-phenylenediamine and a suitable carbonyl-containing substrate. Two principal pathways have been established: the reaction with an aromatic aldehyde (3-bromobenzaldehyde) and the reaction with a carboxylic acid (3-bromobenzoic acid), the latter known as the Phillips condensation.[2][11][12][13]

Pathway 1: Condensation of o-Phenylenediamine with 3-Bromobenzaldehyde

This is arguably the most direct and widely employed route. The reaction proceeds through a two-step sequence: initial condensation to form a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole ring.[5][14]

The general mechanism can be visualized as follows:

Caption: General mechanism for benzimidazole synthesis from an aldehyde.

The choice of catalyst and oxidant is critical in this pathway. While the reaction can proceed without a catalyst, particularly at elevated temperatures, a wide array of catalysts are employed to improve yields and reaction times, and to enable milder conditions. These range from simple protic and Lewis acids to transition metal catalysts and, more recently, "green" catalysts.[1][6][15] The oxidation step can occur via various reagents or even atmospheric oxygen, especially when facilitated by a suitable catalyst.[9]

Pathway 2: The Phillips Condensation with 3-Bromobenzoic Acid

The Phillips condensation involves the reaction of o-phenylenediamine with a carboxylic acid, in this case, 3-bromobenzoic acid.[2][11][12] This method typically requires harsher conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, to drive the dehydration and cyclization.[6][11][12]

The mechanism proceeds via an initial acylation of one of the amino groups of o-phenylenediamine to form an N-acyl intermediate, followed by intramolecular cyclization and dehydration.

Caption: The Phillips condensation mechanism for benzimidazole synthesis.

While effective, the Phillips method can be limited by the high temperatures and strongly acidic media, which may not be compatible with sensitive functional groups. However, it remains a valuable and robust method for the synthesis of many benzimidazole derivatives.

Comparative Analysis of Synthesis Protocols

A variety of catalytic systems and reaction conditions have been reported for the synthesis of 2-(3-Bromophenyl)-1H-benzimidazole and related structures. The choice of methodology often depends on factors such as desired yield, reaction time, cost of reagents, and environmental considerations.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine, 3-Bromobenzaldehyde | NH₄Cl | Ethanol | 80-90°C | 2 h | 80 | |

| o-Phenylenediamine, 3-Bromobenzaldehyde | Air (Oxidant) | Ethanol | Room Temp | - | Moderate to Good | [9] |

| o-Phenylenediamine, 3-Bromobenzaldehyde | Zn-BNT | Acetonitrile | Microwave, 140°C | 15 min | 82-97 (for analogs) | [15] |

| o-Phenylenediamine, 3-Bromobenzaldehyde | CuO-rGO Nanocomposite | Water | Ultrasound | - | High | [16] |

| o-Phenylenediamine, 3-Bromobenzaldehyde | None | None | 140°C | 1-2 h | High | [17] |

| o-Phenylenediamine, 3-Bromobenzoic Acid | Polyphosphoric Acid | - | High Temp | - | - | [6] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for the synthesis of 2-(3-Bromophenyl)-1H-benzimidazole.

Protocol 1: Ammonium Chloride Catalyzed Synthesis

This protocol is based on a green and economically viable method utilizing a readily available catalyst.

Workflow:

Caption: Workflow for NH₄Cl catalyzed synthesis of 2-(3-Bromophenyl)-1H-benzimidazole.

Step-by-Step Procedure:

-

To a solution of o-phenylenediamine (0.100 g, 0.92 mmol) and 3-bromobenzaldehyde (0.170 g, 0.92 mmol) in 4 mL of ethanol, add ammonium chloride (NH₄Cl) (0.015 g, 15 mol%).

-

Stir the resulting mixture at 80°C for 2 hours.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1, v/v) eluent.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

A solid product will precipitate. Filter the contents and wash the solid product twice with water.

-

Dry the product and purify by recrystallization from ethanol to obtain pure 2-(3-Bromophenyl)-1H-benzimidazole as a white solid.

-

Expected Yield: ~80%.

-

Characterization Data: m.p. 294-296°C.

Protocol 2: Solvent-Free Synthesis

This method offers an environmentally friendly approach by eliminating the need for a solvent.[17]

Workflow:

Caption: Workflow for the solvent-free synthesis of 2-(3-Bromophenyl)-1H-benzimidazole.

Step-by-Step Procedure:

-

In a mortar, thoroughly grind a mixture of o-phenylenediamine (1 mmol) and 3-bromobenzaldehyde (1 mmol) with a pestle at room temperature until the mixture turns into a melt.

-

Transfer the melt to a suitable reaction vessel and heat at 140°C for 1-2 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, allow the melt to cool slightly and then wash with water.

-

The desired product can be crystallized from water at a low temperature to yield the pure compound.

Conclusion and Future Outlook

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole is well-established, with the condensation of o-phenylenediamine and 3-bromobenzaldehyde being the most versatile and high-yielding approach. The development of green chemistry protocols, utilizing catalysts like ammonium chloride, operating in aqueous media, or under solvent-free conditions, represents a significant advancement in the field.[16][17] These methods not only offer high efficiency but also align with the principles of sustainable chemistry by reducing hazardous waste and energy consumption. Future research will likely focus on the development of even more efficient and recyclable catalytic systems and the expansion of one-pot, multi-component reactions to further streamline the synthesis of complex benzimidazole derivatives for applications in drug discovery and materials science.

References

- A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry, 52B, 1152-1156.

- Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. (2013).

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(15), 4983.

- Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite. (n.d.). Analytical Chemistry Letters, 15(2).

- Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (n.d.). Scientific Reports.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). Molecules.

- Synthetic Approaches to 2-Arylbenzimidazoles: A Review. (n.d.).

- Synthetic Approaches to 2-Arylbenzimidazoles: A Review. (2012). Bentham Science Publishers.

- PHILLIPS CONDENSATION REACTION | EXPLAN

- 2-Arylbenzimidazoles as Antiviral and Antiprolifer

- A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. (n.d.). PubMed Central.

- Ecofriendly one pot synthesis of 2-substituted benzimidazole. (n.d.). Der Pharma Chemica.

- An expeditious one-pot solvent free synthesis of benzimidazole deriv

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.

- A Review on Modern Approaches to Benzimidazole Synthesis. (n.d.). Bentham Science.

- Recent achievements in the synthesis of benzimidazole deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. A Review on Modern Approaches to Benzimidazole Synthesis | Bentham Science [benthamscience.com]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. 2-Arylbenzimidazoles as antiviral and antiproliferative agents--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adichemistry.com [adichemistry.com]

- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

- 14. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to 2-(3-Bromophenyl)-1H-benzimidazole (CAS 77738-96-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)-1H-benzimidazole, identified by CAS number 77738-96-6, is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a member of the benzimidazole family, it is recognized as a "privileged scaffold" in medicinal chemistry. This is due to the benzimidazole core's structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological macromolecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of 2-(3-Bromophenyl)-1H-benzimidazole, with a focus on its relevance in drug discovery and development.

Chemical Identity and Structure

2-(3-Bromophenyl)-1H-benzimidazole is characterized by a benzimidazole core substituted at the 2-position with a 3-bromophenyl group.[2] The presence of the bromine atom and the aromatic rings are key features that influence its physicochemical properties and biological activity.

Molecular Structure:

-

Systematic Name: 2-(3-Bromophenyl)-1H-benzimidazole[3]

-

Other Names: 2-(3-Bromophenyl)-1H-benzo[d]imidazole, 2-(3-Bromophenyl)benzimidazole[3]

-

Molecular Formula: C₁₃H₉BrN₂[3]

-

Molecular Weight: 273.13 g/mol [3]

-

InChIKey: KLPQPEGYDCWTKZ-UHFFFAOYSA-N[3]

-

SMILES: Brc1cccc(c1)c2nc3ccccc3[nH]2[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key properties of 2-(3-Bromophenyl)-1H-benzimidazole.

| Property | Value | Source(s) |

| Physical State | White solid | |

| Melting Point | 294-296 °C | |

| Solubility | Soluble in DMSO and Methanol (slightly) | |

| Purity | Typically >98.0% |

Synthesis and Purification

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole can be achieved through various methods, with one-pot condensation reactions being a common and efficient approach.

Experimental Protocol: One-Pot Synthesis

This protocol describes a green and economically viable one-pot synthesis of 2-(3-Bromophenyl)-1H-benzimidazole from o-phenylenediamine and 3-bromobenzaldehyde.

Materials:

-

o-Phenylenediamine

-

3-Bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine and 3-bromobenzaldehyde in ethanol.

-

Add a catalytic amount of ammonium chloride to the solution.

-

Reflux the reaction mixture at 80-90°C.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1, v/v) eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid product.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by column chromatography.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (200 mesh)[4]

Mobile Phase: Petroleum ether: Ethyl acetate (10:1)[4]

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

-

Dissolve the crude 2-(3-Bromophenyl)-1H-benzimidazole in a minimal amount of the mobile phase or a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain white, needle-like crystals of 2-(3-Bromophenyl)-1H-benzimidazole.[4]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (500 MHz, DMSO-d₆): δ 13.0 (s, 1H, NH), 8.2 (s, 1H), 8.14 (d, 1H), 7.48-7.6 (m, 4H) and 7.2 (d, 2H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 111.1, 119.1, 120.4, 122.1, 123.2, 126.2, 130.6, 131.5, 132.0, 135.1, 143.5, 150.0.

-

ESI-MS: Calculated m/z 273.12, Observed m/z 273.00.

-

IR (KBr): 3037, 1441, 1390, 1272, 967, 690 cm⁻¹.

Biological Activity and Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents due to its diverse pharmacological activities.[5] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[1][6]

Anticancer Potential

Research into benzimidazole derivatives has revealed their potential as anticancer agents, acting through various mechanisms.[6] While the specific mechanism of action for 2-(3-Bromophenyl)-1H-benzimidazole is still under investigation, it is hypothesized to share mechanisms common to other benzimidazole-based anticancer compounds.

Potential Mechanisms of Anticancer Action:

-

Kinase Inhibition: Benzimidazoles are known to be effective kinase inhibitors.[7] They can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival signaling pathways.[7] Given the structural features of 2-(3-Bromophenyl)-1H-benzimidazole, it is plausible that it could exhibit inhibitory activity against various protein kinases implicated in cancer.

-

Induction of Apoptosis: Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[8] This can be achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer therapy. Benzimidazole compounds have been shown to cause cell cycle arrest at different phases, such as G2/M, thereby preventing cancer cell division and proliferation.[1]

Caption: Potential anticancer mechanisms of 2-(3-Bromophenyl)-1H-benzimidazole.

Antimicrobial Activity

2-(3-Bromophenyl)-1H-benzimidazole has been reported to exhibit activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis. It has also shown activity against Mycobacterium tuberculosis. The broad-spectrum antimicrobial potential of benzimidazole derivatives makes them attractive candidates for the development of new anti-infective agents.

Role as a Synthetic Intermediate

Beyond its own potential biological activities, 2-(3-Bromophenyl)-1H-benzimidazole serves as a crucial intermediate in the synthesis of more complex molecules with tailored pharmacological properties. The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-(3-Bromophenyl)-1H-benzimidazole against cancer cell lines.[9][10]

Materials:

-

Normal cell line (e.g., HEK-293T) for selectivity assessment[9]

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin[10]

-

2-(3-Bromophenyl)-1H-benzimidazole stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

ELISA reader

Procedure:

-

Seed the cells in 96-well plates at a density of approximately 10,000–12,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Prepare serial dilutions of the 2-(3-Bromophenyl)-1H-benzimidazole stock solution in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using an ELISA reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

2-(3-Bromophenyl)-1H-benzimidazole is a compound of significant interest to the fields of medicinal chemistry and drug development. Its straightforward synthesis, coupled with the well-documented and diverse biological activities of the benzimidazole scaffold, positions it as a valuable tool for researchers. While further studies are needed to fully elucidate its specific molecular targets and mechanisms of action, the existing evidence strongly suggests its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists working with this promising molecule.

References

- Note A green synthesis of benzimidazoles. Indian Journal of Chemistry. 2012;51B:1421-1426.

- El-Sayed, M. A., et al. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity, 2023.

-

ResearchGate. Mechanism of action of benzimidazole derivatives as Anticancer agent. Available from: [Link]

- New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules. 2022;27(16):5259.

- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformatics and Biology Insights. 2022;16:117793222211244.

- Mirgany, T. O., et al. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals. 2023;16(7):999.

- Zhang, J., & Li, H. Inhibition Effect and Mechanism of 2-(3-bromophenyl)-1- phenyl-1H-Benzimidazole on Copper Corrosion in Acidic Solution. International Journal of Electrochemical Science. 2020;15:4368-4378.

- Romagnoli, R., et al. Benzimidazole derivatives as kinase inhibitors.

- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. 2023;8(31):28249–28265.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. International Journal of Molecular Sciences. 2023;24(13):10852.

-

Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

- Sukhramani, P. S., et al. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research. 2011;2(1):51-59.

- In vitro validation of protein kinase inhibition by benzimidazole agents. Journal of Pharmacopuncture. 2021;24(4):185-194.

- Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. Journal of Biomolecular Structure and Dynamics. 2023;41(1):234-255.

- Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl). Organic Chemistry: An Indian Journal. 2013;9(4):137-142.

- Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Journal of Saudi Chemical Society. 2015;19(1):62-68.

- Benzimidazole based Pt(II) complexes with better normal cell viability than cisplatin: Synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. Dalton Transactions. 2016;45(36):14207-14223.

- Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives.

-

Global Substance Registration System. 2-(3-BROMOPHENYL)BENZIMIDAZOLE. Available from: [Link]

- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. 2021;26(5):1377.

- Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity. Molecules. 2017;22(1):153.

- Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters. 2021;48:128256.

- Deshmukh, S. K., & Vaidya, S. D. Synthesis, Characterization and Biological Evaluation of Novel N-alkylated 2-(4-bromophenyl)

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-(3-Bromophenyl)-1H-benzimidazole | 77738-96-6 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(3-Bromophenyl)-1H-benzimidazole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Bromophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization through modern spectroscopic techniques.

Introduction

2-(3-Bromophenyl)-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including anti-ulcer, anti-tumor, and anti-viral properties. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior and potential applications. This guide details the methodologies and interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole is typically achieved through the condensation of o-phenylenediamine with 3-bromobenzaldehyde. One reported green synthesis method involves the reaction of these precursors in the presence of ammonium chloride as a catalyst, yielding the product as a white solid.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-(3-Bromophenyl)-1H-benzimidazole, with the chemical formula C₁₃H₉BrN₂, forms the basis for interpreting its spectroscopic data.[1] The key structural features include a benzimidazole core linked to a 3-bromophenyl substituent at the 2-position.

Caption: Molecular structure of 2-(3-Bromophenyl)-1H-benzimidazole.

Spectroscopic Data Acquisition and Analysis

The following sections provide a detailed breakdown of the experimental protocols and data interpretation for each spectroscopic technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.

Caption: General workflow for ¹H NMR analysis.

Data Interpretation: The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.0 | Singlet | 1H | NH |

| 8.2 | Singlet | 1H | Ar-H |

| 8.14 | Doublet | 1H | Ar-H |

| 7.48-7.6 | Multiplet | 4H | Ar-H |

| 7.2 | Doublet | 2H | Ar-H |

Table 1: ¹H NMR Data for 2-(3-Bromophenyl)-1H-benzimidazole in DMSO-d₆.

The downfield singlet at 13.0 ppm is characteristic of the acidic N-H proton of the benzimidazole ring. The aromatic region displays a complex pattern of signals. The singlet at 8.2 ppm and the doublet at 8.14 ppm are assigned to protons on the bromophenyl ring. The multiplet between 7.48 and 7.6 ppm integrates to four protons, and the doublet at 7.2 ppm integrates to two protons, corresponding to the remaining aromatic protons on both the benzimidazole and bromophenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent.

Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm |

| 111.1 |

| 119.1 |

| 120.4 |

| 122.1 |

| 123.2 |

| 126.2 |

| 130.6 |

| 131.5 |

| 132.0 |

| 135.1 |

| 143.5 |

| 150.0 |

Table 2: ¹³C NMR Data for 2-(3-Bromophenyl)-1H-benzimidazole in DMSO-d₆.

The spectrum shows twelve distinct signals, corresponding to the thirteen carbon atoms in the molecule, indicating some overlap or near equivalence of certain carbon signals. The signals in the range of 111.1 to 150.0 ppm are characteristic of the aromatic and imidazole carbons. The specific assignment of each carbon requires more advanced NMR techniques such as HSQC and HMBC, but the observed shifts are consistent with the proposed structure.

Mass Spectrometry (MS)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the molecule.

Data Interpretation: Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 273.12 | 273.00 |

Table 3: ESI-MS Data for 2-(3-Bromophenyl)-1H-benzimidazole.

The observed mass-to-charge ratio of 273.00 for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value of 273.12 for the molecular formula C₁₃H₉BrN₂.[1] This confirms the molecular weight of the synthesized compound. A GC-MS spectrum for this compound may also be available for further fragmentation analysis.[2]

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum was recorded using the KBr pellet method.

Data Interpretation: IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3037 | Aromatic C-H stretch |

| 1441 | C=N stretch (imidazole) |

| 1390 | Aromatic C=C stretch |

| 1272 | C-N stretch |

| 967 | C-H out-of-plane bend |

| 690 | C-Br stretch |

Table 4: IR Data for 2-(3-Bromophenyl)-1H-benzimidazole (KBr).

The broad absorption band often observed for N-H stretching in benzimidazoles is not explicitly listed in the provided data, but the presence of other characteristic peaks supports the structure. The peak at 3037 cm⁻¹ is indicative of aromatic C-H stretching. The absorption at 1441 cm⁻¹ can be attributed to the C=N stretching vibration of the imidazole ring. The peak at 690 cm⁻¹ is characteristic of the C-Br stretching vibration.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a cohesive and unambiguous structural confirmation of 2-(3-Bromophenyl)-1H-benzimidazole. The presented data and their interpretation serve as a valuable reference for researchers working with this compound, ensuring its identity and purity for further studies in drug discovery and materials science.

References

- A green synthesis of benzimidazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbsC5PZ3RskCguqCqyzwvDiurWxtF7_H_UWaX-VxvO7qrL6-QwCNRidSk-_DIyPuvLYnU6KqTNk4La9RFelNksJl0ma_Tpzyr0zYLKZHHz8xEDqNTVUZROXdGyzfLAfd-rM7imSo970oLqY8f9BZutpG7rOxYw2GjPq7HFVjHou409dW72ddNINGMVOqXnQ==]

- 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB-eUbxk56hwV6UqvwvqV_aV93It26aVRwrKf1hT9SqZUAlH5bru0wuxMHDYyZuEPJxwlmCMm9Iomin3xxFo6GnlJcDVkvf-U1G27sRAQXsK36aKlEbGAQTPaUvgQNmcDIcfikJq7Mnq891SmMtlX0_gn66CVTHOHtL88eChSojiIkaFBWwA==]

- 2-(3-Bromophenyl)benzimidazole | 77738-96-6 | CDA73896 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWFEXlAQt-tA6ymiIVk53n27OtzGh4XkqW9raGfkW4HKlk3vuiXiz7GXtbFCuCrPiY4rjxE2IbOrAzHEr_iKiwCRAFRURcMkiEzmVPcYVD_AVdCoHJC0sx7pYHJ3IfJvsYcWUdGC6IdChNFtzM0VmIwhyP-QzpI5ADayRfYtXGD8f50LLZPg==]

- 2 - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpxpfaqHwEKvi6QN6BOlk9Li9VtQXiMiOHZVU6UU0N3F8jPgeMHtvE8ROSlcoaRP9Z4su9qT8Z8SBsbBWtmJYt0Sl09XVZbdGlm-uK2hoeNFvcZpOcWIwIaCEJTTuGnFvlGhBMEVglCpj2S8wafrWsuu4_SxQO8g=]

- 2-(3-bromophenyl)-1H-benzimidazole - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECIhsZSReIcplB4tDUzTKReEFyj7AGd-6NNfml53dGkU2DJAUWNUTSgaVRSHuvbzKNHMdlNRrsgi1G54VBcI1GCtzYgjPAOh6aKqAQQ8suwIqPrTq5ICwCkOWzLujA9w3eNTDtZoU=]

- Supporting Information. [URL: https://vertexaisearch.cloud.google.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmx02oos4K31GvcNMOXKAvQx2PIev1rDgXAWIW5g1ONQs58KwMqwWBpjGsdJZ_6vNp1VO9RSgN-lRhU4ckiVBuL-EyDXd72JG0RtXasDXMQOZJ57RH1fs7ObDjbFeJ_1Mb9zV0Ii6UG-d3-7Vx5QnFZxVMFFL9VDY=]

- 2-(3-BROMOPHENYL)BENZIMIDAZOLE - gsrs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerKz1uSRhVpt_LCpBJ31JosyqeGPA_NePppx1JHJiMEygVlYhsu0x0R-gGmEnduPlXv-1j2icZdYbHMcSjNu0HbAx8E_qNbfIipuB4VIlxDQHvkE6XEMM9JIkSS3dODBA6JOl7SJaWMGgrZy7r0c2DOO_GgYLqm4OdA==]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Bromophenyl)-1H-benzimidazole

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-(3-Bromophenyl)-1H-benzimidazole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of small organic molecules. This document delves into the experimental procedures, data interpretation, and the profound implications of understanding the three-dimensional architecture of this pharmaceutically relevant scaffold.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous FDA-approved drugs.[1] Their versatile pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, stem from their unique structural and electronic characteristics.[2][3][4] The benzimidazole ring system is a bioisostere of naturally occurring nucleotides, allowing it to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1]

The introduction of a bromophenyl substituent at the 2-position of the benzimidazole core, as in 2-(3-Bromophenyl)-1H-benzimidazole, offers an intriguing avenue for modulating its physicochemical and biological properties. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and rational drug design to control molecular conformation and packing.[5][6][7] A precise understanding of the three-dimensional structure through single-crystal X-ray diffraction is therefore paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[8]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles.

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Purification

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole can be achieved through the condensation of o-phenylenediamine with 3-bromobenzaldehyde. Various synthetic methodologies exist, often employing an oxidizing agent in a suitable solvent.[9]

Exemplary Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in ethanol.

-

Reaction: Add a catalytic amount of an acid, such as hydrochloric acid, and reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate solution, to precipitate the crude product.

-

Purification: The crude solid is then filtered, washed with cold water, and dried. Further purification is crucial for obtaining diffraction-quality crystals and is typically achieved by column chromatography or recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[10][11]

Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step in the process. The choice of solvent and crystallization technique is critical.

Methodology:

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For 2-(3-Bromophenyl)-1H-benzimidazole, solvents such as methanol, ethanol, or acetone could be suitable starting points.

-

Technique: Slow evaporation is a common and effective method. A saturated solution of the purified compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[13][14]

Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[14]

-

Data Acquisition: The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

Computational Workflow:

-

Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the diffraction spots.

-

Structure Solution: The initial atomic positions are determined using computational methods such as Direct Methods or Patterson methods. This provides a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Structural Insights and Discussion

While a specific crystal structure for 2-(3-Bromophenyl)-1H-benzimidazole is not publicly available at the time of writing, we can infer its likely structural features based on the known crystal structures of closely related brominated benzimidazole derivatives.[15][16]

Molecular Geometry

The molecular structure of 2-(3-Bromophenyl)-1H-benzimidazole consists of a planar benzimidazole ring system linked to a bromophenyl group at the 2-position. A key feature is the dihedral angle between the benzimidazole and the bromophenyl rings, which will influence the overall molecular conformation.

| Parameter | Expected Value Range | Significance |

| C-N bond lengths (imidazole) | 1.32 - 1.39 Å | Indicates the degree of electron delocalization within the imidazole ring. |

| C-Br bond length | ~1.90 Å | A standard value for a C(sp²)-Br bond. |

| Dihedral Angle | 20 - 50° | Determines the degree of conjugation between the two ring systems and affects molecular packing. |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.

Caption: Key intermolecular interactions in benzimidazole crystals.

-

Hydrogen Bonding: The benzimidazole moiety possesses both a hydrogen bond donor (N-H) and acceptor (N). This facilitates the formation of strong N-H···N hydrogen bonds, which are a dominant feature in the crystal packing of benzimidazoles, often leading to the formation of chains or dimers.[17]

-

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electronegative atoms, such as the nitrogen of a neighboring benzimidazole or even another bromine atom (Br···Br interactions).[6][18][19] These directional interactions play a crucial role in assembling the molecules into a well-defined three-dimensional lattice.[5][7]

-

π-π Stacking: The planar aromatic rings of the benzimidazole and bromophenyl groups can engage in π-π stacking interactions, further stabilizing the crystal structure.

Implications for Drug Discovery and Development

A detailed understanding of the crystal structure of 2-(3-Bromophenyl)-1H-benzimidazole provides invaluable insights for drug development:

-

Structure-Based Drug Design: The precise atomic coordinates can be used for in silico studies, such as molecular docking, to predict and understand the binding of the molecule to its biological target.

-

Polymorph Screening: The crystallization process can yield different crystal forms (polymorphs) with distinct physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.[13]

-

Crystal Engineering: Knowledge of the intermolecular interactions can be used to design co-crystals with improved pharmaceutical properties.[5]

Conclusion

The crystal structure analysis of 2-(3-Bromophenyl)-1H-benzimidazole, through single-crystal X-ray diffraction, is a powerful tool for elucidating its three-dimensional architecture. The insights gained into its molecular geometry and intermolecular interactions, particularly hydrogen and halogen bonding, are fundamental for understanding its chemical behavior and for its rational application in medicinal chemistry. This guide has outlined the key experimental and computational steps involved in this process, highlighting the scientific rationale that underpins each stage. The structural information obtained is not merely an academic curiosity but a critical piece of data that can accelerate the discovery and development of novel benzimidazole-based therapeutics.

References

-

Malik, I., & Singh, J. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, M. H. (2024). Current Achievements of Benzimidazole: A Review. MDPI. Available at: [Link]

-

Khokra, S. L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. RSC Publishing. Available at: [Link]

-

Lim, Y. J., & Leong, C. O. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Available at: [Link]

-

Kumar, A., & Singh, P. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate. Available at: [Link]

-

Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Available at: [Link]

-

Saha, B. K., & Samanta, S. K. (2017). Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

-

Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications. Available at: [Link]

-

Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

-

Lim, Z. F., & Tan, C. H. (2020). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. MDPI. Available at: [Link]

-

Kantardjieff, K. A. (2001). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

-

Global Substance Registration System. (n.d.). 2-(3-BROMOPHENYL)BENZIMIDAZOLE. gsrs. Available at: [Link]

-

Ali, M. A., et al. (2014). 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole. PMC. Available at: [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenyl)benzimidazole (C13H9BrN2). PubChemLite. Available at: [Link]

-

Yoon, Y. K., et al. (2012). Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate. National Institutes of Health. Available at: [Link]

-

Dong, S.-L., & Cheng, X.-C. (2011). 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole. ResearchGate. Available at: [Link]

-

Trade Science Inc. (2012). Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl). TSI Journals. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wang, Y., et al. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. ResearchGate. Available at: [Link]

-

Grishina, M. A., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PMC. Available at: [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. ijcrt.org [ijcrt.org]

- 12. researchgate.net [researchgate.net]

- 13. rigaku.com [rigaku.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective [mdpi.com]

An In-Depth Technical Guide to 2-(3-Bromophenyl)-1H-benzimidazole

This guide provides a comprehensive technical overview of 2-(3-bromophenyl)-1H-benzimidazole, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and key applications, offering insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity

2-(3-Bromophenyl)-1H-benzimidazole is an aromatic compound featuring a benzimidazole core substituted with a 3-bromophenyl group at the 2-position. This structure is a cornerstone for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| CAS Number | 77738-96-6 | [2][3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 294-296 °C | |

| InChI | InChI=1S/C13H9BrN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | [1][4] |

| SMILES | c1ccc2c(c1)[nH]c(-c3cccc(c3)Br)n2 | [1] |

Synthesis Protocol: A Green Chemistry Approach

The synthesis of 2-substituted benzimidazoles can be achieved through various methods. A particularly efficient and environmentally conscious approach involves the one-pot condensation of an o-phenylenediamine with an appropriate aldehyde. This method is often preferred over older techniques that required high temperatures and harsh reagents like polyphosphoric acid, which could lead to by-product formation and lower yields.

The selection of a catalyst is crucial for the efficiency of this reaction. Ammonium chloride (NH₄Cl) has been demonstrated to be an effective, inexpensive, and readily available catalyst for this transformation, promoting the reaction at moderate temperatures (80-90°C). This approach aligns with the principles of green chemistry by being economically viable and reducing energy consumption.

Experimental Workflow: One-Pot Synthesis

The following diagram illustrates the streamlined workflow for the synthesis of 2-(3-Bromophenyl)-1H-benzimidazole.

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)-1H-benzimidazole.

Step-by-Step Methodology

-

Reactant Charging : In a round-bottom flask, combine o-phenylenediamine, 3-bromobenzaldehyde, and a catalytic amount of ammonium chloride.

-

Solvent Addition : Add ethanol as the solvent to facilitate the reaction.

-

Reaction : Heat the mixture to 80-90°C and stir until the reaction is complete (monitored by thin-layer chromatography).

-

Isolation : Upon completion, the crude product is isolated.

-

Purification : The solid is then purified using column chromatography on silica gel. An eluent system such as petroleum ether and ethyl acetate (e.g., a 10:1 ratio) is effective for separating the desired product.[5] The result is pure, white, needle-like crystals of 2-(3-bromophenyl)-1H-benzimidazole with a high yield (around 80-99%).[5]

This self-validating protocol is robust, with the final purification step ensuring the high purity of the compound, which can be confirmed by techniques like NMR spectroscopy and mass spectrometry.

Applications in Drug Development and Materials Science

The benzimidazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[6][7][8] This is due to its structural resemblance to naturally occurring purines, allowing it to readily interact with various biological targets. The ease of substitution at the 2-position allows for the creation of large libraries of compounds for screening.

Role in Medicinal Chemistry

Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[9] The 2-(3-bromophenyl) moiety of the title compound serves two primary purposes:

-

Structural Contribution : The bromophenyl group itself contributes to the overall steric and electronic properties of the molecule, influencing its binding affinity to biological targets.

-

Synthetic Handle : The bromine atom is an excellent functional group for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic design of more complex molecules with tailored biological activities.

The core benzimidazole structure is found in numerous FDA-approved drugs, targeting a range of conditions from peptic ulcers to cancer.[] This history of clinical success underscores the potential of novel derivatives like 2-(3-bromophenyl)-1H-benzimidazole as starting points for new drug discovery programs.[8][9] For instance, derivatives have been investigated for their potential as antibacterial agents, showing activity against resistant strains like MRSA.

Utility in Materials Science

Beyond pharmaceuticals, this compound is a valuable building block in the field of organic electronics. Specifically, its derivative, 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole, is a key precursor for materials used in Organic Light-Emitting Diodes (OLEDs).[11] The benzimidazole core provides a stable, electron-deficient framework, and the reactive bromine site allows for the attachment of other functional groups to fine-tune the electronic and optical properties of the final material.[11] These materials can function as host materials for light emitters or as components in charge transport layers within an OLED device.[11]

Conclusion

2-(3-Bromophenyl)-1H-benzimidazole is a compound of significant scientific and commercial interest. Its straightforward, high-yield synthesis and the versatility of its chemical structure make it an important intermediate. For medicinal chemists, it represents a key starting point for developing novel therapeutics leveraging the proven biological activity of the benzimidazole scaffold. For materials scientists, it provides a robust platform for creating advanced materials for next-generation organic electronics. The continued exploration of this and related compounds promises to yield further innovations across multiple scientific disciplines.

References

- gsrs. (n.d.). 2-(3-BROMOPHENYL)BENZIMIDAZOLE.

- ChemicalBook. (n.d.). 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE | 77738-96-6.

- (n.d.). Note A green synthesis of benzimidazoles.

- Biosynth. (n.d.). 2-(3-Bromophenyl)benzimidazole | 77738-96-6 | CDA73896.

- ChemicalBook. (n.d.). 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE synthesis.

- BLDpharm. (n.d.). 77738-96-6|2-(3-Bromophenyl)-1H-benzo[d]imidazole.

- SpectraBase. (n.d.). 2-(3-bromophenyl)-1H-benzimidazole - Optional[MS (GC)] - Spectrum.

- (n.d.). High Purity 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole for OLEDs.

- PubMed. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

- BOC Sciences. (2019). Application of benzimidazole in drugs.

- PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.

- PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE | 77738-96-6 [chemicalbook.com]

- 3. 77738-96-6|2-(3-Bromophenyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(3-BROMOPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant and versatile structural motifs in medicinal chemistry. Its intrinsic ability to mimic naturally occurring purine nucleoside bases allows it to readily interact with a myriad of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][2] From its humble beginnings in 19th-century synthetic chemistry to its central role in modern therapeutics, the journey of benzimidazole is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. This guide provides a comprehensive exploration of this journey, detailing the foundational discoveries, the evolution of synthetic methodologies, and the expansion of its therapeutic applications for an audience of researchers, scientists, and drug development professionals.

Part 1: The Dawn of Benzimidazole Chemistry: Discovery and Foundational Syntheses

The story of benzimidazole begins in 1872 when German chemist Heinrich Hobrecker first reported its synthesis.[3][4][5] This pioneering work was not driven by a search for biological activity but by fundamental explorations in heterocyclic chemistry.

The Hobrecker Synthesis (1872)

Hobrecker's initial synthesis involved the reduction of 2-nitro-4-methylacetanilide, which, upon treatment, underwent an intramolecular cyclization to yield 2,5-dimethyl-1H-benzimidazole.[4] This method, while historically significant, laid the groundwork for more general and versatile synthetic routes that would follow.

The Phillips-Ladenburg Condensation

A more broadly applicable and classical method for benzimidazole synthesis is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically requiring high temperatures to drive the dehydrative cyclization.[5][6] The versatility of this method lies in its ability to introduce a wide variety of substituents at the 2-position of the benzimidazole core by simply changing the carboxylic acid reactant.

The Weidenhagen Synthesis

Another cornerstone method is the Weidenhagen reaction, which utilizes aldehydes or ketones as the carbonyl source for condensation with o-phenylenediamines.[5] The reaction often proceeds via an initial Schiff base formation, followed by cyclization and subsequent oxidation to the aromatic benzimidazole ring system. The parent, unsubstituted benzimidazole is readily produced through the condensation of o-phenylenediamine with formic acid.[7][8][9]

These foundational methods, while often requiring harsh conditions, were instrumental in allowing early chemists to access a variety of benzimidazole derivatives, setting the stage for the exploration of their physical, chemical, and, eventually, biological properties.

Part 2: From Chemical Curiosity to Therapeutic Goldmine